5,7-Dichloroisoquinoline-1-carbonitrile
Description
5,7-Dichloroisoquinoline-1-carbonitrile (CAS: 1532617-31-4) is a halogenated isoquinoline derivative characterized by chlorine substituents at positions 5 and 7 of the isoquinoline ring and a cyano group at position 1. Its molecular formula is C₁₀H₄Cl₂N₂, with a molecular weight of 223.06 g/mol. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals due to its reactive sites for further functionalization. It is available at 95% purity, as noted in commercial catalogs .
Properties
Molecular Formula |
C10H4Cl2N2 |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
5,7-dichloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-6-3-8-7(9(12)4-6)1-2-14-10(8)5-13/h1-4H |
InChI Key |
JVWFFUNJOSUCCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7-Dichloroisoquinoline-1-carbonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted isoquinoline derivatives
Scientific Research Applications
Chemistry: 5,7-Dichloroisoquinoline-1-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of bioactive molecules .
Medicine: It is investigated for its pharmacological properties and its ability to modulate biological pathways .
Industry: In the industrial sector, 5,7-Dichloroisoquinoline-1-carbonitrile is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the manufacturing of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5,7-Dichloroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Comparison
The table below compares key structural and physical properties of 5,7-Dichloroisoquinoline-1-carbonitrile with structurally related chloro- and cyano-substituted isoquinolines:
Key Observations :
- Substituent Position: The target compound’s dichloro substitution at positions 5 and 7 distinguishes it from mono-chloro analogs like 4-Chloroisoquinoline-1-carbonitrile. These positional differences influence electronic properties (e.g., electron-withdrawing effects) and reactivity in cross-coupling reactions.
- Molecular Weight: The addition of a second chlorine atom increases molecular weight by ~34.4 g/mol compared to mono-chloro analogs.
Physical and Spectral Properties
- Melting Points: While data for the target compound is unavailable, related carbonitriles with sulfonyl or benzoyl groups (e.g., compound 15d in ) exhibit high melting points (256–266°C) due to strong intermolecular interactions . The dichloro substitution likely increases melting points compared to mono-chloro analogs.
- Spectroscopy: IR: Cyano groups exhibit strong absorption near 2,204 cm⁻¹ (e.g., compound 1E in ) . NMR: Chlorine and cyano substituents deshield adjacent protons, as seen in compounds like 15d (δ 2.5–4.5 ppm for CH₂ and CH₃O groups) .
Biological Activity
5,7-Dichloroisoquinoline-1-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
5,7-Dichloroisoquinoline-1-carbonitrile features a bicyclic isoquinoline framework with two chlorine substituents and a carbonitrile group. Its molecular formula is , and it has a molecular weight of approximately 227.07 g/mol. The presence of chlorine atoms significantly influences its chemical reactivity and biological properties.
The biological activity of 5,7-Dichloroisoquinoline-1-carbonitrile primarily involves its interaction with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets, thereby influencing several biological pathways. Specific mechanisms may include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, affecting cellular signaling processes.
Antimicrobial Activity
Research indicates that 5,7-Dichloroisoquinoline-1-carbonitrile exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. For example, it has been observed to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating potent activity.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various isoquinoline derivatives, 5,7-Dichloroisoquinoline-1-carbonitrile was found to exhibit superior activity against resistant bacterial strains compared to standard antibiotics .
- Anticancer Activity : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study reported an IC50 of approximately 25 µM against MCF-7 cells .
- Mechanistic Insights : Further research utilizing molecular docking studies suggested that 5,7-Dichloroisoquinoline-1-carbonitrile binds effectively to target enzymes involved in cancer metabolism, providing insights into its potential as a therapeutic agent .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
